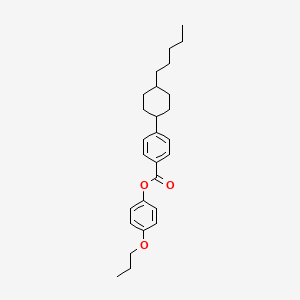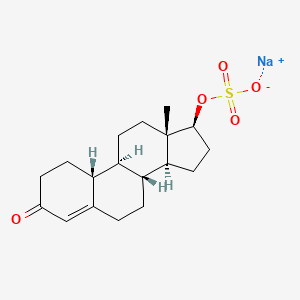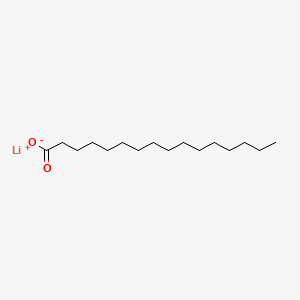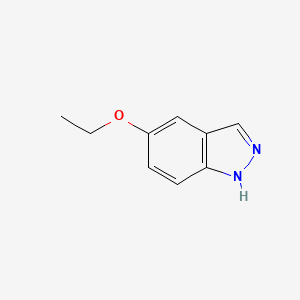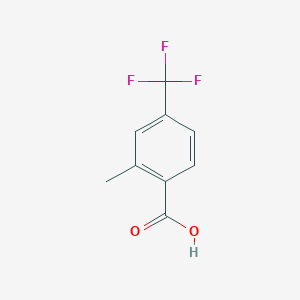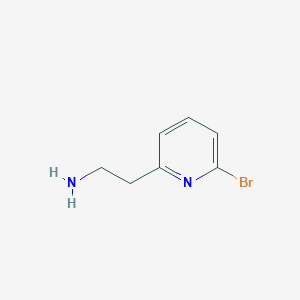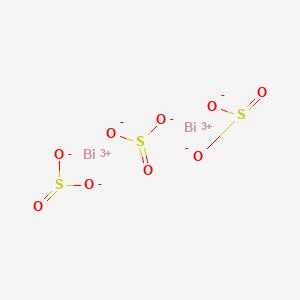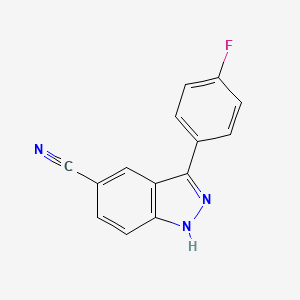
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Descripción general
Descripción
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, also known as FUB-144, is a synthetic cannabinoid that was first identified in Japan in 2012. It is a potent agonist of the cannabinoid receptors CB1 and CB2, with a binding affinity that is several times higher than that of the natural cannabinoid THC. Due to its high potency and selectivity, FUB-144 has become a popular research tool in the field of cannabinoid pharmacology.
Mecanismo De Acción
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile exerts its effects by binding to and activating the CB1 and CB2 receptors, which are located throughout the body and brain. Activation of these receptors leads to a range of physiological and behavioral effects, including analgesia, hypothermia, and altered mood and cognition. This compound has a higher binding affinity for these receptors than THC, which may contribute to its increased potency and selectivity.
Biochemical and physiological effects:
This compound produces a range of biochemical and physiological effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that this compound may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling. However, this compound also has several limitations, including its potential toxicity and the lack of information about its long-term effects. Researchers must use caution when working with this compound and take appropriate safety precautions to minimize the risk of exposure.
Direcciones Futuras
There are several potential future directions for research on 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, including:
1. Further studies to understand the mechanisms of cannabinoid receptor activation and signaling.
2. Exploration of the potential therapeutic applications of this compound for the treatment of pain, anxiety, and other conditions.
3. Investigation of the long-term effects of this compound on the body and brain.
4. Development of new synthetic cannabinoids based on the structure of this compound to improve potency, selectivity, and safety.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has been extensively studied in vitro and in vivo to understand its pharmacological properties and potential therapeutic applications. In vitro studies have shown that this compound is a potent agonist of the CB1 and CB2 receptors, with a binding affinity that is several times higher than that of THC. This makes this compound a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling.
In vivo studies have shown that this compound produces a range of physiological and behavioral effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that this compound may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAULCRCVHOEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624019 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395100-12-6 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


